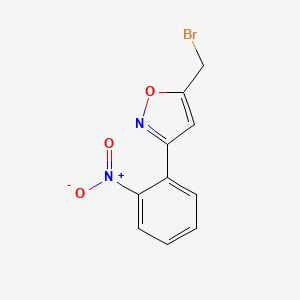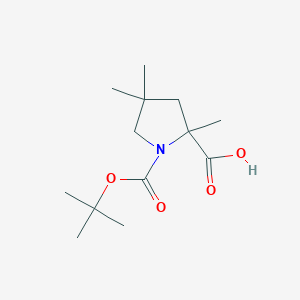
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine is a chemical compound with the CAS Number: 1369275-47-7 . It has a molecular weight of 210.71 and its IUPAC name is 2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2/c12-11-3-1-2-9-8-14(7-5-13)6-4-10(9)11/h1-3H,4-8,13H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.71 . Its IUPAC name is 2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine and its InChI code is 1S/C11H15ClN2/c12-11-3-1-2-9-8-14(7-5-13)6-4-10(9)11/h1-3H,4-8,13H2 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine: is a compound that has garnered interest in medicinal chemistry due to its structural similarity to tetrahydroisoquinoline alkaloids . These compounds are known for their diverse biological activities, which include potential therapeutic effects against various infective pathogens and neurodegenerative disorders. The compound’s ability to serve as a scaffold for synthesizing novel analogs with potent biological activity makes it a valuable asset in drug discovery and development.
Pharmacology
In pharmacology, this compound could be used to develop reference standards for pharmaceutical testing . Its structural features may allow it to interact with specific receptors or enzymes, making it a candidate for the creation of new pharmacological agents. The compound’s interactions with biological systems can be studied to understand its pharmacodynamics and pharmacokinetics.
Neuroscience
Given the compound’s potential activity in the central nervous system, it could be used in neuroscience research to study neurodegenerative diseases . It may act on neural pathways or neurotransmitter systems, providing insights into the treatment of conditions like Parkinson’s disease or Alzheimer’s.
Biochemistry
In biochemistry, 2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine could be utilized to study enzyme-substrate interactions or to probe signal transduction pathways . Its role in cellular processes can be elucidated through biochemical assays and molecular biology techniques.
Molecular Biology
The compound’s influence on gene expression or protein function could be a point of investigation in molecular biology . It might be used to modulate the activity of specific genes or to study the effects of small molecules on cellular functions.
Chemistry
In the field of chemistry, this compound can be used to explore synthetic strategies for constructing complex molecular scaffolds . It can also serve as a starting point for the synthesis of a wide range of derivatives, each with potentially unique properties and applications.
Eigenschaften
IUPAC Name |
2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c12-11-3-1-2-9-8-14(7-5-13)6-4-10(9)11/h1-3H,4-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUOJYXTUJNICO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)Cl)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

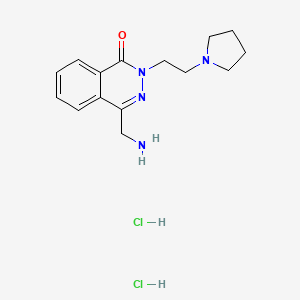
![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)
![[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B1379883.png)
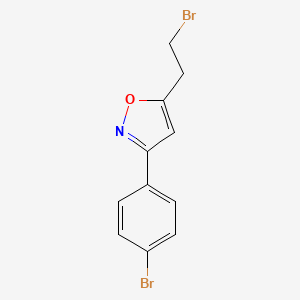
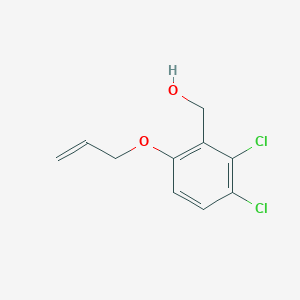
![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1379887.png)
![[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1379888.png)





